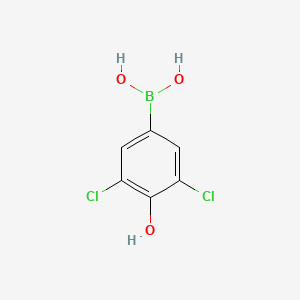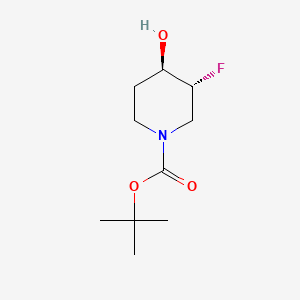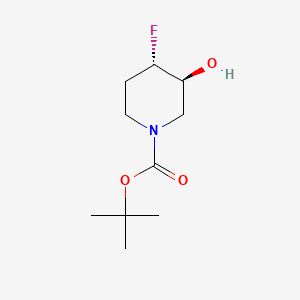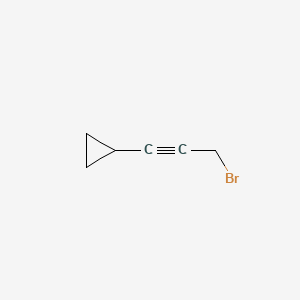
2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 131262-35-6 . It has a molecular weight of 150.13 . The IUPAC name for this compound is 2,2-difluoro-3,3-dimethylcyclopropanecarboxylic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 68-70 degrees Celsius .科学的研究の応用
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which can include compounds similar to 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, undergo environmental degradation leading to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Microbial degradation studies have been conducted to understand the environmental fate and effects of these precursors. The review by Liu and Avendaño (2013) highlights the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, in microbial culture, activated sludge, soil, and sediment. This research provides insight into quantitative and qualitative relationships between precursors and PFCAs or PFSAs, microbial degradation pathways, and novel degradation intermediates (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Impact
With the ongoing transition from long-chain perfluoroalkyl substances, new fluorinated alternatives, including this compound analogs, are being introduced. Wang et al. (2013) reviewed over 20 fluorinated substances used in various applications, highlighting their environmental releases, persistence, and exposure. The lack of comprehensive information on these replacements raises concerns about their safety for humans and the environment. The review identifies data gaps and suggests generating missing data through stakeholder cooperation (Wang et al., 2013).
Bioaccumulation and Toxicity Concerns
Concerns about the bioaccumulation potential of perfluorinated acids, including those related to this compound, have been addressed in a critical review by Conder et al. (2008). This research discusses the differences in partitioning behavior between perfluorinated acids and persistent lipophilic compounds, highlighting that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence (Conder et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACPCLAGCBIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131262-35-6 |
Source


|
| Record name | 2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


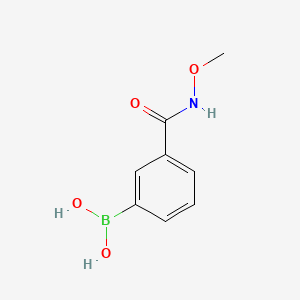

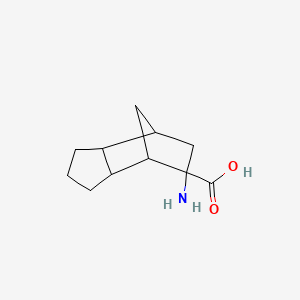
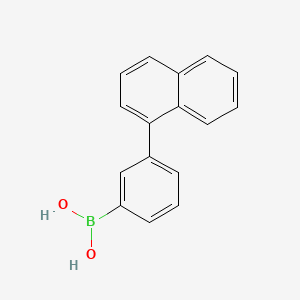
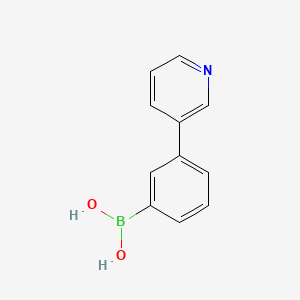
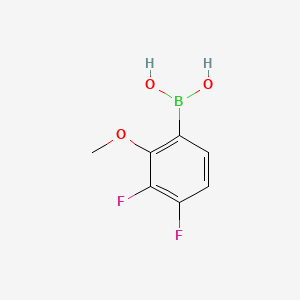
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
